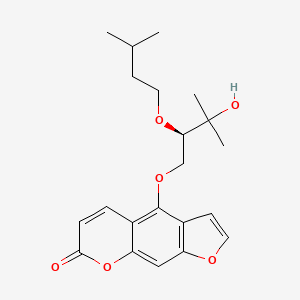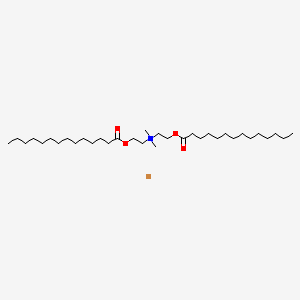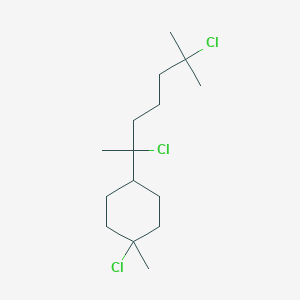
Octa-2,4,6-trienedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octa-2,4,6-trienedial is an organic compound with the molecular formula C8H8O2. It is characterized by a chain of eight carbon atoms with alternating double bonds and two aldehyde groups at the terminal positions. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octa-2,4,6-trienedial typically involves the double enol ether condensation of a butenedial bis-acetal. This method has been improved over time to enhance yield and purity. The reaction conditions often include the use of specific catalysts and solvents to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques in chemical engineering and process optimization are employed to ensure consistent quality and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Octa-2,4,6-trienedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound. These products are often used as intermediates in further chemical synthesis .
Aplicaciones Científicas De Investigación
Octa-2,4,6-trienedial has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role in cellular processes.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of octa-2,4,6-trienedial involves its interaction with various molecular targets and pathways. It is known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating gene expression related to inflammation, metabolism, and cell differentiation. This activation leads to various biological effects, including antioxidant defense and DNA repair .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to octa-2,4,6-trienedial include:
Octa-2,4,6-triene: A related compound with a similar carbon chain but lacking the aldehyde groups.
2,4,6-Octatrienedial: Another isomer with different spatial arrangements of the double bonds.
Uniqueness
This compound is unique due to its specific structure, which includes alternating double bonds and terminal aldehyde groups. This structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propiedades
Número CAS |
101417-68-9 |
|---|---|
Fórmula molecular |
C8H8O2 |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
octa-2,4,6-trienedial |
InChI |
InChI=1S/C8H8O2/c9-7-5-3-1-2-4-6-8-10/h1-8H |
Clave InChI |
WHBHQMAXOAXILT-UHFFFAOYSA-N |
SMILES canónico |
C(=CC=CC=O)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(Oxan-2-yl)oxy]hept-2-enal](/img/structure/B14338732.png)
![3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338733.png)

![3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate](/img/structure/B14338748.png)
![1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one](/img/structure/B14338752.png)


![2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine](/img/structure/B14338777.png)




![2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14338805.png)

